molecular formula C7H6FIO B3041511 2-Fluoro-3-iodobenzyl alcohol CAS No. 307975-02-6

2-Fluoro-3-iodobenzyl alcohol

Cat. No.: B3041511
CAS No.: 307975-02-6
M. Wt: 252.02 g/mol
InChI Key: LKTRXJWENDDHQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-iodobenzyl alcohol is an organic compound with the molecular formula C7H6FIO It is a benzyl alcohol derivative where the benzene ring is substituted with both a fluorine and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-iodobenzyl alcohol typically involves the halogenation of benzyl alcohol derivatives. One common method is the electrophilic aromatic substitution reaction where benzyl alcohol is treated with fluorinating and iodinating agents under controlled conditions. For instance, the reaction can be carried out using N-iodosuccinimide (NIS) and Selectfluor as the iodinating and fluorinating agents, respectively.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available benzyl alcohol. The process includes halogenation steps followed by purification through distillation or recrystallization to achieve the desired purity levels.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can lead to the formation of 2-Fluoro-3-iodobenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as cyanide (CN-) or thiolates (RS-).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: 2-Fluoro-3-iodobenzaldehyde or 2-Fluoro-3-iodobenzoic acid.

    Reduction: 2-Fluoro-3-iodobenzylamine.

    Substitution: 2-Fluoro-3-cyanobenzyl alcohol or 2-Fluoro-3-thiobenzyl alcohol.

Scientific Research Applications

2-Fluoro-3-iodobenzyl alcohol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-iodobenzyl alcohol involves its interaction with various molecular targets depending on the context of its use. For example, in biochemical assays, it may act as a substrate or inhibitor for specific enzymes, affecting their activity and providing insights into their function. The presence of both fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to different molecular targets.

Comparison with Similar Compounds

    3-Fluoro-2-iodobenzyl alcohol: This compound has the same molecular formula but with different positions of the fluorine and iodine atoms on the benzene ring.

    2-Fluoro-4-iodobenzyl alcohol: Another positional isomer with the iodine atom at the para position relative to the fluorine atom.

Uniqueness: 2-Fluoro-3-iodobenzyl alcohol is unique due to its specific substitution pattern, which can lead to distinct chemical reactivity and biological activity compared to its isomers. The position of the substituents can significantly affect the compound’s electronic properties and its interactions with other molecules.

Properties

IUPAC Name

(2-fluoro-3-iodophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FIO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTRXJWENDDHQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Trimethyl borate (1.92 mL, 17.2 mmol) was added dropwise to a stirred solution of 2-fluoro-3-iodobenzoic acid (preparation 22b, 4.39 g, 16.5 mmol) in tetrahydrofuran (25 mL) at 0° C. and the mixture was stirred for a further 15 minutes at this temperature. Then borane-methyl sulfide complex (10 M, 4.4 mL, 44 mmol) in tetrahydrofuran (3 mL) was added dropwise to the mixture at 0° C. and the mixture was then allowed to warm to room temperature. After 1 hour, the mixture was carefully quenched by dropwise addition of methanol (10 mL). After stirring overnight, the mixture was concentrated in vacuo and ethyl acetate was added to the residue. The organic layer was washed with saturated aqueous potassium carbonate solution, brine, dried (MgSO4) and evaporated to give the title compound (4.03 g, 97%) as an oil.
Quantity
1.92 mL
Type
reactant
Reaction Step One
Quantity
4.39 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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